molecular formula C11H17NO4 B13101074 Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate

Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate

Cat. No.: B13101074
M. Wt: 227.26 g/mol
InChI Key: QDLYWNZMJDALLD-UHFFFAOYSA-N
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Description

Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate is an organic compound with the molecular formula C11H17NO4 It is characterized by the presence of an ethyl ester group, an acetamido group, and a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate can be synthesized through a multi-step process involving the following key steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be introduced through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate can be compared with similar compounds such as:

    Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the acetamido and cyclopropyl groups.

    Ethyl 3-aminocrotonate: Contains an amino group instead of an acetamido group.

    Cyclopropylcarboxylic acid: Contains a cyclopropyl ring but lacks the ester and acetamido functionalities.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 3-acetamido-4-cyclopropyl-4-oxobutanoate

InChI

InChI=1S/C11H17NO4/c1-3-16-10(14)6-9(12-7(2)13)11(15)8-4-5-8/h8-9H,3-6H2,1-2H3,(H,12,13)

InChI Key

QDLYWNZMJDALLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)C1CC1)NC(=O)C

Origin of Product

United States

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